molecular formula C15H21N3 B11819818 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B11819818
M. Wt: 243.35 g/mol
InChI Key: VAOZRZVNVMRPLW-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-2-chloropyridine with piperidine under basic conditions to form 3-methyl-2-(piperidin-1-yl)pyridine. This intermediate is then subjected to a cyclization reaction with a suitable dihydropyrrole precursor to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyrrole moiety to a fully saturated pyrrolidine ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine
  • 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C15H21N3/c1-12-10-13(14-6-5-7-16-14)11-17-15(12)18-8-3-2-4-9-18/h10-11H,2-9H2,1H3

InChI Key

VAOZRZVNVMRPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3=NCCC3

Origin of Product

United States

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